Ethyl 4-methylcinnamate

Catalog No.
S1891706
CAS No.
20511-20-0
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methylcinnamate

CAS Number

20511-20-0

Product Name

Ethyl 4-methylcinnamate

IUPAC Name

ethyl (E)-3-(4-methylphenyl)prop-2-enoate

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+

InChI Key

IMKVSWPEZCELRM-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C

Ethyl 4-methylcinnamate is a para-substituted cinnamate ester characterized by its conjugated alkene and an electron-donating methyl group. As a highly processable, lipophilic intermediate, it is widely procured for pharmaceutical synthesis, particularly as the primary precursor for thromboxane A2 synthase inhibitors like Ozagrel [1]. The compound offers a distinct combination of benzylic reactivity, UV-B absorption, and predictable esterification/saponification kinetics. Compared to the free acid, the ethyl ester ensures superior solubility in organic solvents during multi-step synthesis and prevents unwanted side reactions at the carboxylate center, making it a staple in both medicinal chemistry and agrochemical formulation development.

Substituting Ethyl 4-methylcinnamate with unsubstituted ethyl cinnamate or the free 4-methylcinnamic acid introduces critical failure points in synthetic workflows. Unsubstituted ethyl cinnamate completely lacks the para-methyl group required for benzylic bromination, rendering it useless for pathways requiring subsequent amination or alkylation (such as imidazole coupling)[1]. Furthermore, attempting to use the free 4-methylcinnamic acid directly in radical halogenation often leads to poor solubility in non-polar radical solvents and unwanted side reactions. Finally, while methyl 4-methylcinnamate is a close analog, substituting the ethyl ester alters the lipophilicity and the kinetics of downstream saponification, potentially requiring costly re-optimization of established API crystallization and purification protocols .

Regioselective Benzylic Functionalization Capacity

In the synthesis of thromboxane A2 inhibitors, the para-methyl group of Ethyl 4-methylcinnamate serves as the essential site for free-radical halogenation via N-bromosuccinimide (NBS). This yields ethyl 4-bromomethylcinnamate, the direct electrophile for subsequent imidazole alkylation[1]. Unsubstituted ethyl cinnamate lacks this benzylic position entirely, making it chemically impossible to use as a substitute for this reaction class.

Evidence DimensionBenzylic bromination sites for API coupling
Target Compound Data1 highly reactive para-methyl site
Comparator Or Baseline0 sites (Ethyl cinnamate)
Quantified Difference100% loss of target reactivity if substituted
ConditionsNBS/benzoyl peroxide radical halogenation

Procurement of the para-methyl derivative is an absolute structural requirement for synthesizing 4-(imidazol-1-ylmethyl)cinnamate APIs.

Alkene Electron Density and Cross-Coupling Kinetics

The presence of the electron-donating para-methyl group on Ethyl 4-methylcinnamate significantly alters the electron density of the α,β-unsaturated ester system compared to the unsubstituted baseline [1]. This electronic shift modifies the HOMO-LUMO gap, which directly impacts the reaction kinetics and regioselectivity during palladium-catalyzed Heck couplings, cross-metathesis, and photochemical cycloadditions.

Evidence DimensionHammett substituent constant (σp)
Target Compound Dataσp = -0.17 (Electron-donating)
Comparator Or Baselineσp = 0 (Ethyl cinnamate)
Quantified DifferenceMeasurable shift in alkene nucleophilicity/electrophilicity balance
ConditionsTransition-metal catalyzed cross-coupling

Enables process chemists to fine-tune the reactivity of the double bond, which is impossible with the generic unsubstituted cinnamate.

Agrochemical Efficacy and Antifeedant Potency

In comparative structure-activity relationship (SAR) studies against agricultural pests such as Spodoptera litura, cinnamate esters bearing electron-donating groups demonstrated superior efficacy. Ethyl 4-methylcinnamate was identified as exhibiting the most potent antifeedant and insecticidal activity among a library of derivatives, significantly outperforming the reference compound, unsubstituted ethyl cinnamate [1].

Evidence DimensionInsecticidal / Antifeedant potency
Target Compound DataRanked as 'most potent activity' in tested library
Comparator Or BaselineLower baseline activity (Ethyl cinnamate)
Quantified DifferenceSuperior target mortality/antifeedant index driven by the p-methyl group
ConditionsContact toxicity and antifeedant assays on Spodoptera litura

Agrochemical formulators must select the para-methyl substituted ester to achieve viable commercial efficacy in biorational pest control products.

API Precursor for Thromboxane A2 Synthase Inhibitors

Directly utilized in the commercial synthesis of Ozagrel and related antiplatelet agents, where its para-methyl group undergoes critical benzylic bromination prior to imidazole coupling, an application where unsubstituted cinnamates completely fail [1].

Biorational Agrochemical Formulation

Selected over unsubstituted cinnamates for the development of targeted antifeedant and insecticidal agents, leveraging its optimized HOMO-LUMO gap and enhanced biological activity against crop pests like Spodoptera litura[2].

Substrate for Advanced Cross-Coupling Methodologies

Employed in palladium-catalyzed Heck reactions and olefin metathesis where the electron-donating para-methyl group is required to tune the reactivity and regioselectivity of the conjugated double bond [3].

XLogP3

3.4

Dates

Last modified: 08-16-2023

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